molecular formula C16H14O B13699616 3-(4-Biphenylyl)cyclobutanone

3-(4-Biphenylyl)cyclobutanone

Cat. No.: B13699616
M. Wt: 222.28 g/mol
InChI Key: KVQTYQHZRDZTFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Biphenylyl)cyclobutanone is an organic compound that features a cyclobutanone ring substituted with a biphenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Biphenylyl)cyclobutanone can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, cyclobutanone can be synthesized from cyclobutanecarboxylic acid through oxidative decarboxylation . Another method involves the ring expansion of cyclopropanone intermediates using diazomethane in diethyl ether .

Industrial Production Methods

Industrial production of cyclobutanone derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and cycloaddition reactions are commonly employed .

Chemical Reactions Analysis

Types of Reactions

3-(4-Biphenylyl)cyclobutanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include substituted cyclobutanones, alcohols, and carboxylic acids, depending on the reaction conditions and reagents used .

Scientific Research Applications

3-(4-Biphenylyl)cyclobutanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Biphenylyl)cyclobutanone involves its interaction with molecular targets through its cyclobutanone ring and biphenyl group. These interactions can affect various biochemical pathways, leading to specific biological effects. The compound’s reactivity is influenced by the strain in the cyclobutanone ring and the electronic properties of the biphenyl group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Biphenylyl)cyclobutanone is unique due to the presence of the biphenyl group, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs .

Properties

Molecular Formula

C16H14O

Molecular Weight

222.28 g/mol

IUPAC Name

3-(4-phenylphenyl)cyclobutan-1-one

InChI

InChI=1S/C16H14O/c17-16-10-15(11-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15H,10-11H2

InChI Key

KVQTYQHZRDZTFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.